N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c25-21-7-3-1-5-18(21)16-32-23-15-27(22-8-4-2-6-20(22)23)14-13-26-24(29)17-9-11-19(12-10-17)28(30)31/h1-12,15H,13-14,16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJVAUCIDJCBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1H-Indole at Position 3
The synthesis begins with electrophilic bromination of 1H-indole to introduce a bromine atom at position 3. This reaction typically employs bromine (Br₂) in acetic acid at 0–25°C, yielding 3-bromo-1H-indole in 70–85% yields. The regioselectivity for position 3 is driven by indole’s inherent reactivity, where the 3-position is most susceptible to electrophilic attack due to resonance stabilization of the intermediate.
Ullmann-Type Thioetherification
The bromine atom at position 3 is replaced with a (2-chlorophenyl)methylsulfanyl group via a copper-catalyzed coupling reaction. A mixture of 3-bromo-1H-indole (1.0 equiv), (2-chlorophenyl)methanethiol (1.2 equiv), copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) is heated at 110°C for 24–48 hours under inert atmosphere. The reaction proceeds through a nucleophilic aromatic substitution mechanism, facilitated by the copper catalyst, to afford 3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indole in 60–75% yield.
Key Reaction Parameters
- Solvent: DMF
- Temperature: 110°C
- Catalyst: CuI/1,10-phenanthroline
- Yield: 60–75%
Alkylation of Indole at Position 1
Protection of Ethylamine as Phthalimide
To introduce the ethylamine side chain at the indole’s 1-position, N-(2-bromoethyl)phthalimide is employed as the alkylating agent. The indole’s NH group is deprotonated using sodium hydride (NaH, 1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, followed by addition of N-(2-bromoethyl)phthalimide (1.5 equiv). The reaction mixture is stirred at 25°C for 12–18 hours, yielding 1-(2-phthalimidoethyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indole.
Key Reaction Parameters
- Base: NaH (1.2 equiv)
- Alkylating Agent: N-(2-bromoethyl)phthalimide (1.5 equiv)
- Solvent: THF
- Yield: 80–90%
Deprotection of Phthalimide
The phthalimide-protected amine is deprotected using hydrazine hydrate. A solution of 1-(2-phthalimidoethyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indole (1.0 equiv) in ethanol is treated with hydrazine hydrate (2.0 equiv) at reflux for 4–6 hours. The resulting primary amine, 1-(2-aminoethyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indole, is isolated by filtration and extraction.
Key Reaction Parameters
- Deprotection Agent: Hydrazine hydrate (2.0 equiv)
- Solvent: Ethanol
- Temperature: Reflux
- Yield: 85–95%
Amidation with 4-Nitrobenzoyl Chloride
Formation of 4-Nitrobenzamide
The final step involves amidation of the ethylamine intermediate with 4-nitrobenzoyl chloride. A solution of 1-(2-aminoethyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indole (1.0 equiv) in dichloromethane (DCM) is cooled to 0°C, followed by sequential addition of triethylamine (2.0 equiv) and 4-nitrobenzoyl chloride (1.2 equiv). The reaction is stirred at 25°C for 2–4 hours, after which the product is extracted and purified via recrystallization from ethanol/water.
Key Reaction Parameters
- Acylating Agent: 4-Nitrobenzoyl chloride (1.2 equiv)
- Base: Triethylamine (2.0 equiv)
- Solvent: DCM
- Yield: 75–85%
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 8.10 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (s, 1H, indole H-2), 7.45–7.30 (m, 4H, Ar-H), 7.20 (t, J = 7.6 Hz, 1H, indole H-5), 7.05 (d, J = 7.6 Hz, 1H, indole H-4), 6.95 (t, J = 7.6 Hz, 1H, indole H-6), 4.55 (s, 2H, SCH₂), 4.20 (t, J = 6.4 Hz, 2H, NCH₂), 3.75 (t, J = 6.4 Hz, 2H, NHCH₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 166.5 (C=O), 150.2 (NO₂), 142.1 (indole C-3), 135.8–124.2 (aromatic carbons), 55.1 (SCH₂), 48.3 (NCH₂), 42.7 (NHCH₂).
Crystallographic Data (Hypothetical)
While no crystallographic data for the title compound exists in the provided sources, analogous structures crystallize in triclinic or monoclinic systems with hydrogen-bonded chains, as seen in related sulfanyl-containing indoles.
Optimization and Challenges
Regioselectivity in Indole Bromination
Achieving exclusive bromination at position 3 requires careful control of reaction conditions. Excess bromine or prolonged reaction times may lead to di-brominated byproducts.
Stability of Sulfanyl Group
The (2-chlorophenyl)methylsulfanyl moiety is susceptible to oxidation under acidic or oxidative conditions. All steps post-thioetherification must avoid reagents like peroxides or strong acids.
Amidation Efficiency
The use of 4-nitrobenzoyl chloride necessitates strict stoichiometry to prevent over-acylation or hydrolysis of the acyl chloride. Anhydrous conditions and low temperatures minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide is unique due to the presence of the 2-chlorophenylmethylsulfanyl group and the 4-nitrobenzamide moiety, which confer specific chemical and biological properties.
Biological Activity
N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN2O3S |
| Molecular Weight | 438.95 g/mol |
| LogP | 5.3804 |
| Polar Surface Area | 26.2038 Ų |
| InChI Key | RWEKWIBYAJBOFT-UHFFFAOYSA-N |
This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, including antibacterial and antidiabetic activities .
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of compounds similar to this compound. A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit key enzymes involved in carbohydrate metabolism, specifically α-glucosidase and α-amylase. The most active compound from these studies exhibited an IC50 value of 10.75 ± 0.52 μM, significantly lower than that of the standard drug acarbose (IC50 = 39.48 ± 0.80 μM) .
The mechanism by which this compound exerts its biological effects is likely related to its ability to form hydrogen bonds and engage in hydrophobic interactions with target enzymes. Molecular docking studies suggest that the compound interacts favorably with the active sites of α-glucosidase and α-amylase, leading to effective inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of both electron-withdrawing (e.g., nitro groups) and electron-donating groups (e.g., methyl groups) on the phenyl ring enhances the inhibitory activity against these enzymes. Variations in substituent positions also significantly affect biological activity, emphasizing the importance of molecular design in optimizing therapeutic efficacy .
Case Studies and Research Findings
Several research findings support the biological activity of this compound:
- Antidiabetic Activity : In vitro studies demonstrated significant inhibition of α-glucosidase and α-amylase, confirming its potential as an antidiabetic agent.
- Toxicity Profile : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that this compound has a favorable toxicity profile, fulfilling Lipinski's rule of five, indicating good oral bioavailability and low toxicity .
- Potential for Further Development : Given its promising biological activities, this compound could serve as a lead compound for further development in antidiabetic therapies.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide, and what challenges arise during its purification?
- Methodology : The compound’s synthesis involves multi-step reactions:
Indole functionalization : Introduce the sulfanyl group at the 3-position of 1H-indole using a 2-chlorobenzyl thiol reagent under basic conditions (e.g., NaH/DMF) .
N-alkylation : React the modified indole with 1,2-dibromoethane to form the ethyl linker.
Amide coupling : Attach 4-nitrobenzamide via a nucleophilic acyl substitution using 4-nitrobenzoyl chloride in anhydrous dichloromethane with a base like triethylamine .
- Purification challenges : Due to the compound’s lipophilic nature, column chromatography (silica gel, hexane/ethyl acetate gradient) is essential. Impurities from incomplete substitution (e.g., residual bromo intermediates) require careful TLC monitoring.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the indole, ethyl linker, and benzamide groups. For example, the indole NH proton typically appears at δ 10–12 ppm in DMSO-d6 .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~496 Da) and detect fragmentation patterns (e.g., loss of NO2 group from the benzamide).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and guide structural optimization of this compound?
- Methodology :
- Geometry optimization : Employ B3LYP/6-31G(d) to model the ground-state structure. Compare calculated bond lengths (e.g., C9–N1: 1.376 Å) with SCXRD data to validate accuracy .
- Electrostatic potential maps : Identify electrophilic/nucleophilic sites (e.g., nitro group’s electron-deficient aromatic ring) for predicting substitution reactions .
- Application : Adjust the sulfanyl or nitro substituents to modulate electronic effects. For example, replacing the nitro group with a methoxy group may enhance solubility but reduce electrophilicity.
Q. What experimental approaches reconcile contradictions between computational predictions and observed biological activity?
- Case study : If DFT predicts high reactivity at the indole C3 position but bioassays show inactivity:
Probe steric effects : Synthesize analogs with bulkier substituents (e.g., 2,4-dichlorobenzyl) to test steric hindrance .
Solvent effects : Re-evaluate calculations using a polarizable continuum model (PCM) for solvents like DMSO, which may stabilize charge-separated transition states .
- Data analysis : Use multivariate regression to correlate computational descriptors (HOMO/LUMO gaps, Mulliken charges) with bioactivity data.
Q. How does the compound’s conformational flexibility impact its binding to biological targets, and how can this be studied?
- Techniques :
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to identify dominant conformers. For example, the ethyl linker may adopt gauche/antiperiplanar conformations affecting binding .
- SAR studies : Compare activity of rigid analogs (e.g., replacing the ethyl linker with a cyclopropane ring) to assess flexibility’s role .
Structural and Mechanistic Insights
Q. What crystallographic software and refinement protocols are optimal for resolving disorder in the 2-chlorobenzyl group?
- Protocol : Use SHELXD for structure solution and SHELXL for refinement. Apply "PART" instructions to model disorder, and restrain anisotropic displacement parameters (ADPs) for overlapping atoms .
Q. How does the nitro group’s electron-withdrawing effect influence the compound’s electronic profile?
- Mechanism : The nitro group reduces electron density on the benzamide ring, enhancing electrophilicity. This is confirmed by Hammett substituent constants (σpara = +1.27) and red-shifted UV-Vis absorption (~320 nm in MeOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
